

# Head-to-Head Comparison: Zetomipzomib vs. ONX-0914 in Immunoproteasome Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                      |           |
|----------------------|----------------------|-----------|
| Compound Name:       | Zetomipzomib Maleate |           |
| Cat. No.:            | B10831845            | Get Quote |

A new generation of selective immunoproteasome inhibitors is emerging, with Zetomipzomib (KZR-616) representing a clinically advanced evolution of the pioneering compound ONX-0914. This guide provides a detailed, data-driven comparison of these two molecules for researchers, scientists, and drug development professionals.

Zetomipzomib, a first-in-class selective immunoproteasome inhibitor, was developed through the optimization of ONX-0914 (also known as PR-957)[1][2]. Both molecules are tripeptide epoxyketone-based compounds that selectively and irreversibly inhibit subunits of the immunoproteasome, a key regulator of immune cell function.[3] While ONX-0914 has been extensively used in preclinical research to validate the therapeutic potential of immunoproteasome inhibition across a range of autoimmune diseases and cancers, Zetomipzomib has advanced into clinical trials for various autoimmune indications.[4][5][6]

## **Mechanism of Action and Selectivity**

Both Zetomipzomib and ONX-0914 exert their effects by inhibiting the catalytic activity of the immunoproteasome subunits, primarily the low molecular mass polypeptide-7 (LMP7 or  $\beta$ 5i) and low molecular mass polypeptide-2 (LMP2 or  $\beta$ 1i).[3][7] Inhibition of these subunits disrupts the degradation of specific proteins involved in inflammatory signaling, leading to a broad anti-inflammatory response.[8][9] This includes the modulation of T-cell and B-cell function, the reduction of pro-inflammatory cytokine production, and the inhibition of plasma cell formation. [10]



Zetomipzomib was specifically designed to improve upon the properties of ONX-0914.[2] While both are potent inhibitors, their selectivity profiles and inhibitory activities against different proteasome subunits show some distinctions.

**Inhibitory Activity Data** 

| Compound                  | Target Subunit | IC50 (nM) | Species                                           | Notes                  |
|---------------------------|----------------|-----------|---------------------------------------------------|------------------------|
| Zetomipzomib<br>(KZR-616) | hLMP7          | 39        | Human                                             |                        |
| mLMP7                     | 57             | Mouse     |                                                   |                        |
| hLMP2                     | 131            | Human     |                                                   |                        |
| mLMP2                     | 179            | Mouse     |                                                   |                        |
| MECL-1 (β2i)              | 623            | -         |                                                   | _                      |
| Constitutive β5           | 688            | -         | [1]                                               | _                      |
| ONX-0914 (PR-<br>957)     | LMP7 (β5i)     | ~10       | -                                                 | Cell-free<br>assay[11] |
| LMP7 (β5i)                | 5.7            | -         | [2]                                               | _                      |
| Constitutive β5           | 54             | -         | [2]                                               | _                      |
| LMP2 (β1i)                | -              | -         | 20- to 40-fold<br>less sensitive<br>than LMP7[11] | _                      |
| MECL-1 (β2i)              | 590            | -         | [2]                                               | _                      |
| β1i                       | 460            | -         | [2]                                               |                        |

hLMP7/mLMP7: human/mouse Low Molecular Mass Polypeptide 7; hLMP2/mLMP2: human/mouse Low Molecular Mass Polypeptide 2; MECL-1: Multicatalytic Endopeptidase Complex-Like 1.

# **Preclinical and Clinical Development**







ONX-0914 has been instrumental in demonstrating the preclinical efficacy of selective immunoproteasome inhibition in a wide array of disease models, including rheumatoid arthritis, lupus, multiple sclerosis, and colitis.[11][12] However, its development for clinical use has been hampered by factors such as low selectivity and solubility.[6][13]

Zetomipzomib, building on the foundation laid by ONX-0914, has shown a favorable safety and tolerability profile in early clinical trials.[9] It has been investigated in Phase 2 trials for several autoimmune diseases, including lupus nephritis, dermatomyositis, polymyositis, and autoimmune hepatitis.[4][5][14][15][16] While a Phase 2 trial in dermatomyositis and polymyositis did not show differentiation from placebo, trials in other indications like autoimmune hepatitis have shown promising results.

## **Signaling Pathway and Experimental Workflow**

The following diagrams illustrate the targeted signaling pathway and a general experimental workflow for evaluating these inhibitors.





Click to download full resolution via product page

Caption: Mechanism of Action of Immunoproteasome Inhibitors.





Click to download full resolution via product page

Caption: General Experimental Workflow for Inhibitor Evaluation.

# **Experimental Protocols**Proteasome Active Site Occupancy Assay (ProCISE)

This assay is utilized to determine the specific activity of proteasome subunits following inhibitor exposure.

- Cell Treatment: Peripheral blood mononuclear cells (PBMCs) are incubated with the test compound (e.g., Zetomipzomib) or a vehicle control (DMSO) for a specified time (e.g., 1 hour).[10]
- Lysis and Labeling: Cells are lysed, and the proteasomes are labeled with a fluorescent activity-based probe that covalently binds to the active sites of the proteasome subunits.
- Separation: The labeled proteasome complexes are separated by non-denaturing polyacrylamide gel electrophoresis (PAGE).



 Quantification: The fluorescent signal from each active site is quantified. The activity posttreatment is normalized to the vehicle control to determine the percentage of inhibition for each subunit.[10]

### In Vivo Murine Model of Lupus Nephritis (NZB/W F1)

This model is used to evaluate the in vivo efficacy of the inhibitors in a relevant autoimmune disease setting.

- Animal Model: Female NZB/W F1 mice, which spontaneously develop a lupus-like disease, are used.[10]
- Dosing: Once proteinuria is established, mice are treated with the inhibitor (e.g., Zetomipzomib at 5 mg/kg) or vehicle via a suitable route of administration (e.g., intravenous) on a defined schedule.[1]
- Monitoring: Disease progression is monitored by measuring proteinuria regularly.
- Endpoint Analysis: At the end of the study, tissues such as the spleen and kidneys are
  harvested for analysis. This can include flow cytometry to assess T and B cell populations,
  and RNA sequencing to analyze gene expression changes.[10]

#### **IMQ-Induced Psoriasis-Like Mouse Model**

This model is used to assess the therapeutic potential of immunoproteasome inhibitors in skin inflammation.

- Induction of Psoriasis: A daily topical application of 5% imiquimod (IMQ) cream is applied to the shaved back and ear of mice for a consecutive number of days (e.g., 8 days) to induce a psoriasis-like skin inflammation.[17]
- Treatment: Mice are treated with the immunoproteasome inhibitor (e.g., ONX-0914 at 10 mg/kg, subcutaneously) or vehicle on alternate days.[17]
- Assessment of Inflammation: The severity of skin inflammation is assessed by scoring erythema, scaling, and thickness. Ear thickness is also measured.



Histological and Cellular Analysis: At the end of the experiment, skin and lymphoid tissues
are collected for histological analysis (e.g., H&E staining) and immunofluorescence staining
to quantify immune cell infiltration (e.g., CD3+, CD4+ T-cells) and pro-inflammatory cytokine
levels (e.g., IL-17A).[17]

#### Conclusion

Zetomipzomib represents a significant advancement over ONX-0914, demonstrating a more favorable profile for clinical development. While ONX-0914 has been a critical research tool for establishing the therapeutic rationale of immunoproteasome inhibition, Zetomipzomib's progression through clinical trials offers the potential for a new class of therapy for patients with autoimmune diseases. The data presented here provides a framework for understanding the comparative pharmacology and therapeutic potential of these two important molecules.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. dovepress.com [dovepress.com]
- 3. zetomipzomib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. liverdiseasenews.com [liverdiseasenews.com]
- 5. Interim Results from the Phase 2 MISSION Study Evaluating Zetomipzomib (KZR-616), a First-in-Class Selective Immunoproteasome Inhibitor for the Treatment of Lupus Nephritis ACR Meeting Abstracts [acrabstracts.org]
- 6. mdpi.com [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. kezarlifesciences.com [kezarlifesciences.com]
- 9. firstwordpharma.com [firstwordpharma.com]



- 10. Zetomipzomib (KZR-616) attenuates lupus in mice via modulation of innate and adaptive immune responses PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. kezarlifesciences.com [kezarlifesciences.com]
- 13. alzdiscovery.org [alzdiscovery.org]
- 14. Zetomipzomib Kezar Life Sciences AdisInsight [adisinsight.springer.com]
- 15. clinicaltrials.eu [clinicaltrials.eu]
- 16. liverdiseasenews.com [liverdiseasenews.com]
- 17. Frontiers | Immunoproteasome inhibition attenuates experimental psoriasis [frontiersin.org]
- To cite this document: BenchChem. [Head-to-Head Comparison: Zetomipzomib vs. ONX-0914 in Immunoproteasome Inhibition]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10831845#head-to-head-comparison-of-zetomipzomib-and-onx-0914]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com



